molecular formula C20H14F3N3 B4349584 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349584
M. Wt: 353.3 g/mol
InChI Key: ITCKDMGXSKFIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound belonging to the pyrazolopyridine family. This class of compounds is recognized for their diverse biological activities and applications in medicinal chemistry. The particular structure of this compound includes difluoromethyl, fluorophenyl, and methylphenyl groups, making it a potentially potent entity in various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Starting with 4-fluoroacetophenone, a series of reactions involving halogenation, condensation, and cyclization can lead to the formation of the pyrazolopyridine core.

  • Reaction Conditions: : The reactions typically require catalysts such as palladium or copper, along with reagents like lithium diisopropylamide (LDA) for deprotonation and halogenation agents.

Industrial Production Methods: : Industrially, the synthesis might be scaled using continuous flow reactors, providing better control over reaction conditions and yields. Solvents like dichloromethane and ethanol can facilitate the reactions, while maintaining the temperature within specific ranges ensures optimal yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxo-derivatives, potentially altering its biological activity.

  • Reduction: : Reduction reactions may occur at the difluoromethyl or fluoro groups, introducing hydrogen atoms and possibly forming alcohol derivatives.

  • Substitution: : Electrophilic aromatic substitution reactions can replace one or more substituents on the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products Formed: : The products from these reactions depend on the specific substituents introduced. For example, oxidation might produce ketones, while reduction may yield alcohols or dehalogenated products.

Scientific Research Applications

This compound finds applications across various domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potentially acts as a ligand in biochemical assays to study protein interactions.

  • Medicine: : Evaluated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Serves as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, potentially through binding to enzyme active sites or receptor pockets. The difluoromethyl group may enhance its lipophilicity, aiding in better cellular uptake and interaction with intracellular targets. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compared to other pyrazolopyridine derivatives, 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern. Similar compounds might include:

  • 1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • 1-(4-Methylphenyl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridine.

Each of these has its own unique set of properties and biological activities, driven by their structural differences.

Diving deep into a compound like this brings us closer to understanding its full potential in various scientific and industrial applications. Anything here spark your curiosity further?

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3/c1-12-2-4-13(5-3-12)18-10-16(19(22)23)17-11-24-26(20(17)25-18)15-8-6-14(21)7-9-15/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCKDMGXSKFIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.